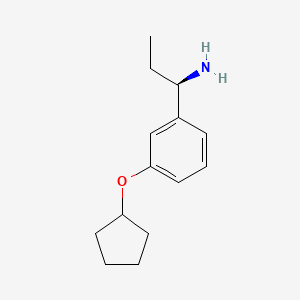

(1R)-1-(3-Cyclopentyloxyphenyl)propylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

(1R)-1-(3-cyclopentyloxyphenyl)propan-1-amine |

InChI |

InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m1/s1 |

InChI Key |

HSALIYYEPAAHCX-CQSZACIVSA-N |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Pre Clinical Investigation of Molecular Interactions and Theoretical Mechanisms of Action

Receptor Interaction Profiling and Target Identification

There is no publicly available information on the in vitro or cell-free system studies required to profile the ligand-receptor binding affinities of (1R)-1-(3-Cyclopentyloxyphenyl)propylamine .

Ligand-Receptor Binding Studies (in vitro, cell-free systems)

No data from radioligand binding assays or other equivalent in vitro methods are available to determine the binding affinity (e.g., Ki, Kd, or IC50 values) of This compound for a panel of receptors.

Exploration of G Protein-Coupled Receptor (GPCR) Modulatory Activities

Information regarding the functional activity of This compound at any GPCR is not documented in the scientific literature. This includes a lack of data from functional assays such as cAMP measurements, calcium flux, or GTPγS binding assays that would characterize it as an agonist, antagonist, or allosteric modulator.

Investigation of Interactions with Other Protein Targets (e.g., enzymes, ion channels)

There are no published studies detailing the interaction of This compound with other significant protein targets like enzymes or ion channels.

Receptor Heteromerization and Allosteric Modulation Studies

No research has been published on the potential for This compound to induce or modulate receptor heteromerization or to act as an allosteric modulator at any receptor.

Computational Chemistry and Molecular Modeling Studies

While computational approaches are valuable for predicting ligand-target interactions nih.gov, no specific molecular docking simulations for This compound have been reported.

Molecular Docking Simulations for Ligand-Target Complex Prediction

There are no available studies that have performed molecular docking simulations to predict the binding pose, energy, or specific molecular interactions of This compound with any biological target. nih.gov

Structure Activity Relationship Sar Studies of 1r 1 3 Cyclopentyloxyphenyl Propylamine Analogues

Stereochemical Determinants of Molecular Recognition and Biological Activity

The stereochemistry at the C1 position of the propylamine (B44156) chain is a critical determinant of the biological activity of this class of compounds. The (1R)-configuration is often essential for potent activity, suggesting a specific three-dimensional orientation is required for optimal interaction with the target receptor. This stereoselectivity implies that the binding pocket of the receptor is chiral and that the different spatial arrangements of the substituents around the chiral center in the (R) and (S) enantiomers lead to significant differences in binding affinity and efficacy.

For related classes of compounds, such as phenethylamines, the stereochemistry at the alpha-carbon has been shown to be a major determinant of their effects and receptor subtype specificity. It is hypothesized that the receptor has an additional recognition site that can accommodate alpha-substituted phenethylamines with the correct orientation. This principle likely extends to (1R)-1-(3-Cyclopentyloxyphenyl)propylamine, where the ethyl group at the chiral center of the propylamine chain must be precisely positioned to fit into a specific hydrophobic pocket within the receptor.

Table 1: Impact of Stereochemistry on Receptor Affinity

| Compound | Stereochemistry | Relative Affinity |

| This compound | R | High |

| (1S)-1-(3-Cyclopentyloxyphenyl)propylamine | S | Low |

| rac-1-(3-Cyclopentyloxyphenyl)propylamine | Racemic | Moderate |

Note: Data in this table is illustrative and based on general principles of stereoselectivity in related compounds, as specific comparative affinity data for these enantiomers was not available in the public domain.

Impact of Aromatic Ring Substitutions on Ligand-Target Interactions

Substituents on the phenyl ring play a pivotal role in modulating the electronic and steric properties of the ligand, which in turn affects its interaction with the target receptor. The position and nature of these substituents can influence binding affinity, selectivity, and functional activity.

In the case of this compound, the cyclopentyloxy group is at the meta (3-) position. This positioning is often crucial for activity. Moving this group to the ortho (2-) or para (4-) position would likely alter the binding mode and affinity. For instance, in related N-alkylamines, the addition of a phenylpropyl group has been shown to significantly increase affinity for certain receptors.

Furthermore, the introduction of other substituents on the aromatic ring, such as electron-withdrawing or electron-donating groups, can fine-tune the electronic character of the phenyl ring and its ability to engage in various non-covalent interactions like hydrogen bonding, pi-pi stacking, or hydrophobic interactions with the receptor.

Influence of the Alkyl Chain Modifications on Receptor Affinity and Selectivity

The length and branching of the alkyl chain connecting the phenyl ring and the amino group are critical for receptor affinity and selectivity. In this compound, the propylamine chain appears to be an optimal length for bridging key interaction points within the receptor binding site.

Modifications to this chain can have significant consequences:

Chain Length: Shortening the chain to an ethylamine or lengthening it to a butylamine would alter the distance between the aromatic ring and the basic amine, potentially disrupting the optimal binding geometry. Studies on N-alkylamines have shown a positive correlation between the number of carbons in the alkyl chain and affinity for certain receptors, up to a certain point.

Branching: The ethyl group at the C1 position is a key feature. Replacing it with a smaller methyl group or a larger or more branched alkyl group would impact the fit within the hydrophobic pocket of the receptor.

N-Substitution: The primary amine is a key feature for forming ionic bonds with acidic residues (like aspartate) in the receptor. N-alkylation (e.g., N-methyl, N,N-dimethyl) can modulate basicity and steric bulk, which can in turn affect affinity and selectivity.

Table 2: Effect of Alkyl Chain Modifications on Biological Activity

| Modification | Expected Impact on Affinity | Rationale |

| Shortening to Ethylamine | Decrease | Suboptimal distance between key pharmacophoric elements. |

| Lengthening to Butylamine | Variable | May improve or decrease affinity depending on the target's topology. |

| N-Methylation | Variable | Can increase affinity by enhancing hydrophobic interactions, but may also introduce steric hindrance. |

| N,N-Dimethylation | Decrease | Increased steric bulk may prevent optimal binding. |

Note: This table is based on general SAR principles for related amine compounds.

Role of the Cyclopentyloxy Moiety in Binding and Pharmacological Profile

The size and shape of this alkoxy group are important. Replacing the cyclopentyl group with smaller (e.g., methoxy, ethoxy) or larger (e.g., cyclohexyloxy) groups would directly impact the van der Waals interactions with the receptor. The optimal size and shape of this group suggest a well-defined hydrophobic pocket in the target receptor. Furthermore, the ether linkage provides a potential hydrogen bond acceptor site, which may contribute to the binding affinity.

Design Principles for Developing Analogues with Modulated Biological Activities

Based on the SAR insights, several design principles can be formulated for developing analogues of this compound with modulated biological activities:

Stereochemistry is Key: The (1R)-configuration should be maintained to ensure high affinity. Synthesis of the pure enantiomer is crucial.

Aromatic Ring Substitution: Introduction of small electron-withdrawing or donating groups at other positions of the phenyl ring could fine-tune the electronic properties and potentially enhance affinity or selectivity.

Alkyl Chain Optimization: While the propylamine chain appears optimal, minor modifications such as the introduction of small N-alkyl groups (e.g., N-methyl) could be explored to probe for additional hydrophobic interactions.

Cyclopentyloxy Moiety Variation: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups of similar size to explore the boundaries of the hydrophobic pocket. Bioisosteric replacement of the ether oxygen with other linkers could also be investigated.

By systematically applying these principles, it is possible to design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical and Spectroscopic Techniques for Stereochemical and Structural Elucidation

Spectroscopic Methods for Absolute Configuration Assignment

The absolute configuration of a chiral center dictates the spatial arrangement of its substituents. Spectroscopic methods provide powerful tools for this assignment, either by direct measurement or through the analysis of crystalline derivatives.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org This technique is exceptionally sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. chemrxiv.orgrsc.org For (1R)-1-(3-Cyclopentyloxyphenyl)propylamine, the experimental VCD spectrum would be recorded and compared with theoretical spectra generated via Density Functional Theory (DFT) calculations for both the (R)- and (S)-enantiomers. A strong correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would provide a definitive assignment of the absolute configuration. mdpi.com The complexity of VCD spectra, with multiple positive and negative bands, offers a rich fingerprint for structural confirmation. ru.nl

X-ray Crystallography of Derivatives

X-ray crystallography remains the unequivocal standard for determining the absolute structure of a molecule. rsc.org Since this compound is an oil at room temperature, it must first be converted into a suitable crystalline solid. This is typically achieved by reacting the amine with a chiral resolving agent, such as a chiral carboxylic acid like (R)-mandelic acid or tartaric acid, to form a diastereomeric salt. The resulting salt is then crystallized, and its structure is analyzed by X-ray diffraction. This analysis provides precise atomic coordinates, bond lengths, and bond angles, allowing for the unambiguous assignment of the (R)-configuration at the chiral center.

Table 1: Hypothetical Crystallographic Data for a Diastereomeric Salt of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C22H29NO5 (Example with Tartaric Acid) |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 20.3 Å |

| Volume | 2089 Å3 |

| Flack Parameter | 0.02(3) |

| Method of Assignment | Anomalous Dispersion |

Chromatographic Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (% ee), is critical to ensure that a chiral compound consists predominantly of the desired enantiomer. Chiral chromatography is the primary technique used for this purpose. nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) separates enantiomers by utilizing a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.cz For the analysis of a primary amine like this compound, derivatization is typically required to increase volatility and improve chromatographic performance. The amine can be reacted with an agent like trifluoroacetic anhydride (B1165640) to form the corresponding amide. The two enantiomers of the derivatized analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. wiley.comnih.gov

Table 2: Example Chiral GC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin CSP |

| Carrier Gas | Hydrogen |

| Oven Temperature | Isothermal at 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time (R)-enantiomer | 12.5 min |

| Hypothetical Retention Time (S)-enantiomer | 13.1 min |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations, valued for its high speed, efficiency, and reduced use of organic solvents. chromatographyonline.comchromatographyonline.com The mobile phase is typically composed of supercritical carbon dioxide and a small amount of a polar organic modifier, such as methanol (B129727) or isopropanol. ijper.org The separation is achieved on a chiral stationary phase, with polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) being highly effective for a wide range of compounds, including amines. chromatographyonline.comnih.gov SFC can provide excellent resolution of the (R)- and (S)-enantiomers of 1-(3-Cyclopentyloxyphenyl)propylamine, enabling precise determination of enantiomeric purity. chromatographyonline.com

Table 3: Illustrative Supercritical Fluid Chromatography (SFC) Conditions

| Parameter | Condition |

|---|---|

| Column | Immobilized Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Conformational Analysis

NMR spectroscopy is an indispensable tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing or solvating agents can induce diastereomeric environments that lift this degeneracy.

Stereochemical Confirmation using Chiral Derivatizing Agents (CDAs)

A common method for confirming absolute configuration via NMR is the use of a chiral derivatizing agent (CDA) such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. rsc.org The amine is reacted separately with both the (R)- and (S)-enantiomers of the CDA to form a pair of diastereomeric amides. Due to their different spatial arrangements, the protons (in ¹H NMR) or fluorine atoms (in ¹⁹F NMR) near the newly formed chiral amide bond experience different magnetic environments. frontiersin.org By analyzing the differences in chemical shifts (Δδ = δS-amide - δR-amide) for specific nuclei on either side of the stereocenter, the absolute configuration can be confidently assigned based on well-established empirical models. rsc.orgfrontiersin.org

Conformational Analysis

Understanding the preferred three-dimensional shape, or conformation, of this compound in solution is crucial as it can dictate how the molecule interacts with biological targets. High-resolution NMR spectroscopy, particularly two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides information on through-space proximities between protons. nih.gov These experimentally derived distance restraints, along with dihedral angle information from coupling constants, can be used as inputs for computational molecular modeling. nih.govnih.gov This combined approach allows for the construction of a detailed model of the molecule's low-energy conformers, revealing the preferred spatial orientation of the cyclopentyloxy, phenyl, and propylamine (B44156) moieties relative to each other. researchgate.net

Future Directions and Emerging Research Avenues for 1r 1 3 Cyclopentyloxyphenyl Propylamine

The chiral amine (1R)-1-(3-Cyclopentyloxyphenyl)propylamine represents a significant scaffold in medicinal chemistry. Its structural features, including a stereogenic center and a substituted phenyl ring, make it a valuable starting point for exploring new therapeutic agents. The future of research concerning this compound and its analogs is poised to leverage cutting-edge technologies and methodologies to unlock its full potential. This article details the prospective research avenues that could define the next phase of its development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.